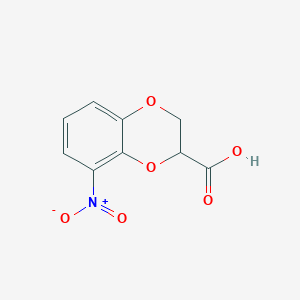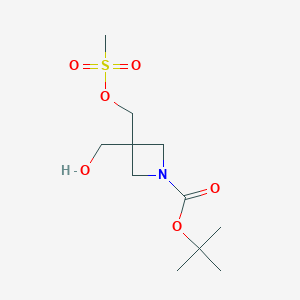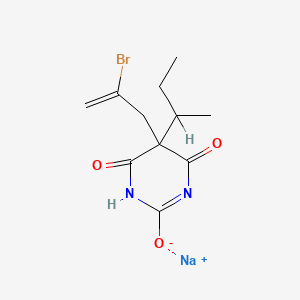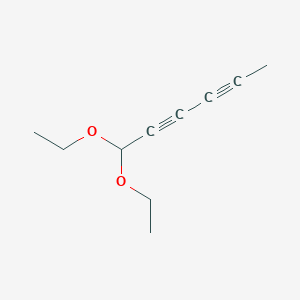
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes an amino group, a bromo group, and a difluoroacetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate typically involves multiple steps. One common route starts with the preparation of 2-amino-3-bromo-5-methylbenzoic acid . This intermediate can then be reacted with ethyl difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromo and difluoroacetate groups can participate in various types of chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Shares the amino and bromo groups but lacks the difluoroacetate ester.
2-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-Amino-3-bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group
Uniqueness
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate ester, which can impart different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H12BrF2NO2 |
|---|---|
Molekulargewicht |
308.12 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-3-17-10(16)11(13,14)7-4-6(2)5-8(12)9(7)15/h4-5H,3,15H2,1-2H3 |
InChI-Schlüssel |
YMNAGAXQMMRBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C(=CC(=C1)C)Br)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)


![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)




![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)




